4-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]pyridin-2-amine
Description
This compound is a complex heterocyclic molecule with intriguing properties. Let’s break it down:
Name: 4-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]pyridin-2-amine
Molecular Formula: CHN
Structure: !Compound Structure
Properties
Molecular Formula |
C21H20N4 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-methyl-N-[(2-methyl-1H-indol-3-yl)-pyridin-4-ylmethyl]pyridin-2-amine |
InChI |
InChI=1S/C21H20N4/c1-14-7-12-23-19(13-14)25-21(16-8-10-22-11-9-16)20-15(2)24-18-6-4-3-5-17(18)20/h3-13,21,24H,1-2H3,(H,23,25) |
InChI Key |
LSUCIMJIEGWCQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(C2=CC=NC=C2)C3=C(NC4=CC=CC=C43)C |
Origin of Product |
United States |
Preparation Methods
- One synthetic route involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This yields 2-(2-nitrophenyl)acrylate .
- Further steps lead to the formation of our target compound.
- Industrial-scale synthesis typically involves optimized variations of the above routes.
- Precise conditions and scale-up protocols are proprietary.
Chemical Reactions Analysis
- It reacts with various reagents due to its versatile functional groups.
Oxidation: , , and reactions are common.
- Reduction may yield an amine derivative.
- Substitution can lead to various substituted forms.
Scientific Research Applications
- Used as a building block in organic synthesis.
- Investigated for its role in heterocyclic chemistry.
- Potential as a drug candidate due to its unique structure.
- Anticancer studies: Investigating its effects on cancer cells.
- Microbiology: Possible antimicrobial properties.
- May find applications in fine chemicals and pharmaceuticals.
Mechanism of Action
Targets: Specific receptors or enzymes.
Pathways: Activation or inhibition of cellular processes.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features.
Similar Compounds: Explore related molecules (e.g., indole derivatives).
Biological Activity
4-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]pyridin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 350.42 g/mol. Its structure features a pyridine ring and an indole moiety, which are known to contribute to various biological activities.
Synthesis
The synthesis of 4-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]pyridin-2-amine typically involves multi-step organic reactions, including the formation of the indole and pyridine components followed by coupling reactions. The specific synthetic routes can vary, but they commonly utilize reagents such as isonicotinic acid derivatives and various coupling agents to achieve the desired product purity and yield.
Anticancer Activity
Research indicates that compounds similar to 4-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]pyridin-2-amine exhibit significant anticancer properties. For instance, derivatives containing indole structures have shown moderate to potent antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and ECA109 (esophageal cancer) cells .
Table 1: Anticancer Activity of Indole Derivatives
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The evaluation typically involves well diffusion methods to assess zones of inhibition.
Table 2: Antimicrobial Activity
| Pathogen | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Escherichia coli | 18 | |
| Staphylococcus aureus | 20 | |
| Aspergillus niger | 15 |
The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets within cells. For instance, the indole moiety is known for its role in modulating signaling pathways involved in cell proliferation and apoptosis. Additionally, the pyridine component may enhance interactions with enzymes or receptors that are critical in cancer progression or microbial resistance.
Case Studies
Several case studies have highlighted the efficacy of compounds similar to 4-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]pyridin-2-amine:
- Study on Anticancer Properties : In a controlled study involving a series of indole derivatives, it was found that modifications at the pyridine position significantly increased anticancer activity against A549 cells, suggesting structure–activity relationships that could guide future drug design .
- Antimicrobial Evaluation : A recent study assessed the antimicrobial effects of synthesized compounds against clinical isolates of Staphylococcus aureus and E. coli. The results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
